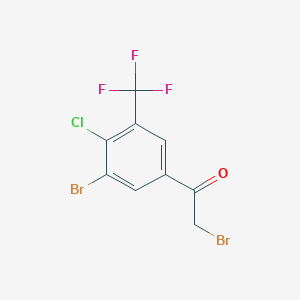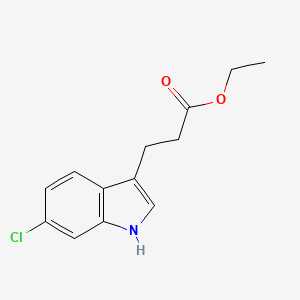
DMTr-PEG12-Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMTr-PEG12-Azide: is a compound that serves as a linker molecule containing a dimethoxytrityl-protected alcohol and an azide group. The dimethoxytrityl (DMTr) group can be removed by a weak acid, while the azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DMTr-PEG12-Azide involves the protection of a hydroxyl group with a dimethoxytrityl (DMTr) group, followed by the introduction of an azide group. The DMTr group is typically introduced using dimethoxytrityl chloride in the presence of a base. The azide group can be introduced through nucleophilic substitution reactions using sodium azide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
化学反応の分析
Types of Reactions: DMTr-PEG12-Azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages via Click Chemistry.
Common Reagents and Conditions:
Dimethoxytrityl Chloride: Used for the protection of hydroxyl groups.
Sodium Azide:
Weak Acids: Used for the removal of the DMTr group.
Major Products:
Triazole Linkages: Formed through Click Chemistry reactions with alkynes, BCN, and DBCO.
科学的研究の応用
Chemistry: DMTr-PEG12-Azide is widely used as a linker in chemical synthesis, particularly in the formation of triazole linkages through Click Chemistry .
Biology: In biological research, this compound is used for bio-conjugation, allowing the attachment of biomolecules to various surfaces or other molecules .
Medicine: The compound is used in the development of drug delivery systems, where the PEG spacer enhances solubility and bioavailability .
Industry: this compound is used in the production of advanced materials and nanotechnology applications .
作用機序
The mechanism of action of DMTr-PEG12-Azide involves the removal of the DMTr group by a weak acid, exposing the hydroxyl group. The azide group then participates in Click Chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages . These reactions are highly efficient and specific, making this compound a valuable tool in chemical synthesis and bio-conjugation .
類似化合物との比較
Azido-dPEG12-TFP Ester: Another linker molecule used in Click Chemistry, with a tetrafluorophenyl ester group.
Azido-PEG12-Alkyne: A similar compound with an alkyne group instead of a DMTr-protected alcohol.
Uniqueness: DMTr-PEG12-Azide is unique due to its combination of a DMTr-protected alcohol and an azide group, allowing for versatile applications in both chemical synthesis and biological research . The hydrophilic PEG spacer also enhances solubility, making it suitable for various applications .
特性
分子式 |
C45H67N3O14 |
|---|---|
分子量 |
874.0 g/mol |
IUPAC名 |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene |
InChI |
InChI=1S/C45H67N3O14/c1-49-43-12-8-41(9-13-43)45(40-6-4-3-5-7-40,42-10-14-44(50-2)15-11-42)62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-47-48-46/h3-15H,16-39H2,1-2H3 |
InChIキー |
FEPNHECUGFKLKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
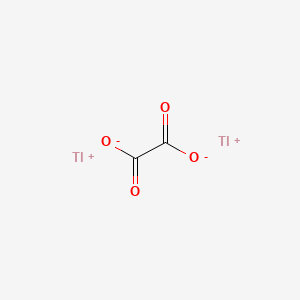
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)
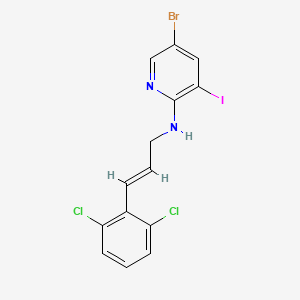

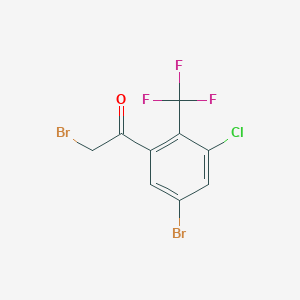



![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)

